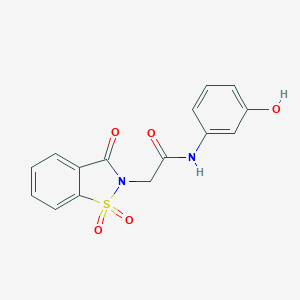
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high affinity for certain enzymes, making it a valuable tool in the study of various biochemical pathways.
Mécanisme D'action
BTA-EG6 inhibits DUBs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from removing ubiquitin from proteins, leading to an increase in the levels of ubiquitinated proteins. This increase in ubiquitinated proteins can lead to the activation of various cellular pathways.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Inhibition of DUBs by BTA-EG6 can lead to the activation of the unfolded protein response (UPR), which is a cellular stress response pathway. BTA-EG6 has also been shown to induce apoptosis in cancer cells by increasing the levels of ubiquitinated proteins. In addition, BTA-EG6 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV).
Avantages Et Limitations Des Expériences En Laboratoire
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for DUBs, making it a potent inhibitor. However, BTA-EG6 has some limitations. It is not specific to a single DUB and can inhibit multiple DUBs. This can lead to off-target effects and can complicate data interpretation. In addition, BTA-EG6 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BTA-EG6 in scientific research. One direction is to develop more specific inhibitors that target individual DUBs. This will help to reduce off-target effects and improve data interpretation. Another direction is to use BTA-EG6 in combination with other inhibitors to study the interactions between different cellular pathways. Finally, BTA-EG6 can be used in the development of new therapies for diseases such as cancer and viral infections.
Méthodes De Synthèse
BTA-EG6 can be synthesized using a two-step process. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-(chloroacetyl)benzenethiol. The second step involves the reaction of 2-(chloroacetyl)benzenethiol with N-(3-hydroxyphenyl)glycine to form BTA-EG6. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
BTA-EG6 has been used in various scientific research studies. One of the major applications of BTA-EG6 is in the study of the ubiquitin-proteasome system (UPS). This system is responsible for the degradation of intracellular proteins and is involved in various cellular processes. BTA-EG6 has been shown to inhibit the activity of deubiquitinases (DUBs), which are enzymes that remove ubiquitin from proteins. By inhibiting DUBs, BTA-EG6 can increase the levels of ubiquitinated proteins and can be used to study the role of UPS in various cellular processes.
Propriétés
Formule moléculaire |
C15H12N2O5S |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O5S/c18-11-5-3-4-10(8-11)16-14(19)9-17-15(20)12-6-1-2-7-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |
Clé InChI |
RLYXPMRSGUTVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)